molecular formula C15H15F2NO3 B4033074 3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4033074
M. Wt: 295.28 g/mol
InChI Key: NBBSMNFWTJSSCN-UHFFFAOYSA-N
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Description

3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the norbornane skeleton, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting norbornane derivative is then functionalized to introduce the carboxylic acid group at the 2-position and the carbamoyl group at the 3-position. The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential therapeutic properties are explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s bicyclic structure also contributes to its rigidity and specificity in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a strained bicyclic structure with functional groups that enable diverse chemical reactivity and biological interactions. The presence of the difluorophenyl group enhances its potential for pharmaceutical applications, while the carbamoyl and carboxylic acid groups provide sites for further chemical modification.

Properties

IUPAC Name

3-[(2,5-difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c16-9-3-4-10(17)11(6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h3-4,6-8,12-13H,1-2,5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBSMNFWTJSSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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